molecular formula C12H14Cl3N B15053570 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride

6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B15053570
M. Wt: 278.6 g/mol
InChI Key: QGLKSDIAIRTZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound features a bicyclo[4.1.0]heptane core with a 3-aza bridge, substituted at the 6-position by a 3,4-dichlorophenyl group and at the 1-position by a methoxymethyl group. Its hydrochloride salt enhances solubility and stability for pharmaceutical applications .

Pharmacological Activity: Identified as a triple reuptake inhibitor (TRI), it selectively targets serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters with nanomolar potency (e.g., SERT IC₅₀ = 12 nM, NET IC₅₀ = 15 nM, DAT IC₅₀ = 38 nM) . Its balanced inhibition profile distinguishes it from earlier antidepressants, which often lack DAT activity .

Properties

Molecular Formula

C12H14Cl3N

Molecular Weight

278.6 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C12H13Cl2N.ClH/c13-10-2-1-8(5-11(10)14)12-3-4-15-7-9(12)6-12;/h1-2,5,9,15H,3-4,6-7H2;1H

InChI Key

QGLKSDIAIRTZMU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1(C2)C3=CC(=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation-Based Synthesis

The foundational approach to constructing the bicyclo[4.1.0]heptane core involves cyclopropanation reactions. A method adapted from U.S. Patent WO2008013856A2 utilizes (R)-epichlorohydrin as a key chiral building block. The process begins with the reaction of 1-(3,4-dichlorophenyl)acetonitrile with (R)-epichlorohydrin under basic conditions, yielding 2-(hydroxymethyl)-1-(3,4-dichlorophenyl)cyclopropanecarbonitrile as a cis-trans isomeric mixture (85% cis). Subsequent reduction of the nitrile group to an amine is achieved using lithium aluminum hydride (LAH), followed by Boc protection to stabilize the intermediate.

Oxidation of the hydroxymethyl group to a carboxylic acid and cyclization via trifluoroacetic acid (TFA) treatment forms the lactam intermediate. Final reduction with LAH or sodium borohydride (NaBH4) in the presence of ZnCl2 yields the bicyclic amine, which is converted to the hydrochloride salt via HCl gas saturation.

Asymmetric Synthesis and Enantiomeric Control

WO2012075473A1 highlights the importance of enantiomeric purity, particularly for the (+)-enantiomer. Asymmetric synthesis leverages chiral auxiliaries or catalysts during the cyclopropanation step. For instance, using optically active (R)-epichlorohydrin ensures stereochemical fidelity, producing the desired (1S,5R) configuration. Alternatively, enzymatic resolution or chiral chromatography (e.g., polysaccharide stationary phases) isolates enantiomers from racemic mixtures.

A notable example involves passing a solution of (±)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane over a Chiralpak® AD-H column with hexane:isopropanol (90:10) as the eluent, achieving >95% enantiomeric excess (ee) after two chromatographic passes.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Critical parameters influencing yield and purity include:

  • Solvents : Dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred for their ability to dissolve intermediates and facilitate cyclization.
  • Reducing Agents : LAH provides superior selectivity for nitrile-to-amine reduction compared to NaBH4/ZnCl2, albeit with higher sensitivity to moisture.
  • Temperature Control : Cyclopropanation proceeds optimally at −20°C to 0°C to minimize isomerization.

Scalability and Industrial Adaptation

A scaled-up procedure from WO2008013856A2 details the use of a 22 L reactor for the final alkylation step, employing bromoethane and potassium carbonate in DMF to produce the hydrochloride salt in 65% yield. Filtration through sintered glass and washing with heptane removes inorganic salts, ensuring a purity of >99% AUC.

Polymorph Control and Crystallization

WO2012075473A1 identifies three polymorphic forms (A, B, C) of the hydrochloride salt:

  • Form A (Hemi-hydrate) : Crystallized from methanol/water mixtures at 25°C.
  • Form B (Anhydrous) : Obtained under anhydrous conditions using acetone or dichloromethane.
  • Form C : Generated by heating Forms A/B at 60–80°C for 48 hours.

Crystallization kinetics and solvent polarity dictate polymorph dominance, with Form B being preferred for its stability in solid dosage formulations.

Analytical Characterization

Structural Validation

  • NMR Spectroscopy : ¹H NMR (600 MHz, CDCl₃) confirms the bicyclic structure, with characteristic shifts at δ 3.02–3.03 ppm (m, 2H, bridgehead protons) and δ 7.35–7.45 ppm (m, 3H, aromatic protons).
  • HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) verifies enantiomeric purity, with retention times of 12.3 min ((+)-enantiomer) and 14.1 min ((−)-enantiomer).

Purity Assessment

  • LC-MS : Molecular ion peak at m/z 278.61 [M+H]⁺ correlates with the molecular formula C₁₂H₁₄Cl₃N.
  • XRD : Polymorph Forms A and B exhibit distinct diffraction patterns at 2θ = 12.4° and 18.7°, respectively.

Data Tables

Table 1: Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield (%) Purity (%) Source
Cyclopropanation 1-(3,4-DCP)acetonitrile (R)-Epichlorohydrin 65 85 (cis)
Asymmetric Reduction Racemic amine LAH, Boc₂O 72 >95 ee
Chiral Chromatography (±)-Bicycloamine Hexane:isopropanol 88 99.5 AUC
Polymorph Crystallization Crude hydrochloride Methanol/water 90 99

Table 2: Polymorph Properties

Form Solvent System Stability (°C) Water Content (%) Application
A Methanol/water ≤40 2.5 Preclinical studies
B Anhydrous acetone ≤60 0.1 Tablet formulation
C Thermal treatment ≤80 0 High-temperature storage

Chemical Reactions Analysis

6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using common oxidizing agents to form corresponding triones . Substitution reactions can occur at the bicyclic ring, leading to the formation of various derivatives. The reaction conditions often involve the use of specific reagents such as phosphorus trichloride .

Scientific Research Applications

This compound has several applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties:
Compound Name Substituents Target IC₅₀ (nM) Key Findings
6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane HCl 3,4-DCl-phenyl, methoxymethyl SERT: 12; NET: 15; DAT: 38 Optimal TRI profile with balanced inhibition and high brain penetration .
7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane HCl (CAS: 1803584-25-9) 7,7-diCl, 6-methyl Not reported Structural rigidity reduces metabolic degradation but lacks TRI activity data .
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane HCl (CAS: 1818847-27-6) 7-CF₃ SERT: 45; NET: 62; DAT: >100 Reduced DAT affinity due to steric hindrance from CF₃; retained SERT/NET focus .
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane HCl (CAS: 1823933-41-0) 4-MeO-phenyl, bicyclo[3.1.1] core SERT: 89; NET: 120; DAT: >200 Lower potency and selectivity vs. bicyclo[4.1.0] analogues; poor DAT engagement .
6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane HCl (CAS: 2231675-25-3) 6-CHF₂ SERT: 28; NET: 34; DAT: 95 Moderate DAT activity; improved metabolic stability due to CHF₂ .
Structure-Activity Relationship (SAR) Insights:

Substitution at Position 6 :

  • The 3,4-dichlorophenyl group maximizes TRI activity by enhancing π-π stacking with transporter binding pockets . Replacement with smaller substituents (e.g., CHF₂) reduces DAT affinity .
  • Methyl or CF₃ groups at position 7/6 improve metabolic stability but may sterically hinder DAT binding .

Bicyclic Core Modifications :

  • The bicyclo[4.1.0]heptane scaffold provides optimal spatial geometry for transporter engagement. Analogues with bicyclo[3.1.0] or [3.1.1] cores exhibit reduced potency due to altered ring strain and conformational flexibility .

Hydrophilic Substituents :

  • Methoxymethyl at position 1 enhances solubility without compromising blood-brain barrier penetration . Removal of this group (e.g., in 7-CF₃ derivatives) decreases oral bioavailability .
Clinical and Preclinical Differentiation:
  • 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane HCl outperforms analogues in receptor occupancy studies , achieving >80% SERT/NET/DAT occupancy in rats at 10 mg/kg .
  • 7-CF₃ and 6-CHF₂ derivatives show promise as dual reuptake inhibitors (SERT/NET) but lack the broad-spectrum efficacy required for TRIs .

Biological Activity

6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly as a monoamine reuptake inhibitor. This compound is part of a broader class of azabicyclic compounds that exhibit significant biological activity, particularly in the treatment of mood disorders and other neuropsychiatric conditions.

The primary mechanism of action for 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride involves the inhibition of the reuptake of three key neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This triple reuptake inhibition is beneficial for treating conditions such as depression and anxiety disorders, where the balance of these neurotransmitters is disrupted.

Pharmacological Properties

Research indicates that this compound demonstrates excellent bioavailability and brain penetration, making it a promising candidate for further development in pharmacotherapy. In vitro studies have shown high potency and selectivity at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) .

Case Studies and Research Findings

  • In Vivo Studies : In vivo microdialysis experiments conducted on animal models have confirmed that derivatives of 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane exhibit appropriate profiles for further progression in clinical development .
  • Comparative Efficacy : A comparative study highlighted that this compound, alongside other derivatives, was effective in reversing P-glycoprotein (Pgp)-dependent drug extrusion, enhancing the cytotoxicity of chemotherapeutic agents like doxorubicin .
  • Pharmacophore Modeling : Pharmacophore models developed for this class of compounds have facilitated the identification of new analogs with improved efficacy and selectivity profiles .

Data Table: Biological Activity Summary

Property Value
Target Transporters SERT, NET, DAT
Mechanism Triple reuptake inhibition
Bioavailability High
Brain Penetration Excellent
In Vivo Efficacy Confirmed in animal models

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueParametersTarget SpecificationReference
HPLCColumn: C18, 5µm; Mobile phase: 0.1% TFA in ACN/H₂O (70:30); Flow: 1.0 mL/minPurity ≥98% (λ=254 nm)
Elemental Analysis%C: 52.1; %H: 4.2; %N: 4.9; %Cl: 23.8Deviation ≤0.3%

Q. Table 2. DOE Factors for Reaction Optimization

FactorRangeImpact on Yield (%)
Temperature0°C to 40°C±15
Catalyst loading1–5 mol%±20
Reaction time6–24 h±10
*Based on

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.